1,2-Benzenedithiol
Overview
Description
1,2-Benzenedithiol, also known as benzene-1,2-dithiol, is an organosulfur compound with the molecular formula C6H6S2. This compound consists of a benzene ring with two adjacent thiol groups. It is a colorless to light yellow viscous liquid with a strong odor. This compound is commonly used as a chelating agent in coordination chemistry and serves as a building block for synthesizing various organosulfur compounds .
Mechanism of Action
Target of Action
1,2-Benzenedithiol, also known as ortho-dimercaptobenzene, is an organosulfur compound . The primary targets of this compound are transition metal complexes, where it serves as a ligand . The compound has a high affinity for sulfur atoms, which is crucial for the development of new compounds applicable in various fields .
Mode of Action
This compound interacts with its targets through its two thiol groups. These groups can donate their hydrogen atoms, allowing the sulfur atoms to form bonds with transition metals . This interaction results in the formation of metal dithiolate complexes .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of other organosulfur compounds . It is also used in the preparation of Schiff bases, which are required in the synthesis of copper (II) and zinc (II) complexes .
Pharmacokinetics
It is known that the compound is soluble in water, benzene, ethanol, diethyl ether, and ethyl acetate . This solubility suggests that it could be absorbed and distributed in the body following ingestion or exposure.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. For instance, in coordination chemistry, the compound’s ability to form complexes with transition metals can alter the properties of these metals . In the context of organic synthesis, this compound can contribute to the formation of a wide range of organosulfur compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is sensitive to air , suggesting that its stability and reactivity could be affected by exposure to oxygen. Additionally, the compound’s solubility in various solvents suggests that its action and efficacy could be influenced by the chemical environment .
Biochemical Analysis
Biochemical Properties
1,2-Benzenedithiol has been studied in the context of coordination chemistry, where it acts as a ligand for transition metal complexes . The nature of these interactions involves the sulfur atoms in this compound binding to the metal atoms in the complex .
Cellular Effects
It has been shown to trigger aggregation in ZnO nanocrystals, which could potentially influence cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules at the atomic level. For instance, in the case of ZnO nanocrystals, this compound was found to be more effective at triggering aggregation than 1,2-ethanedithiol, an effect attributed to stronger inter-nanocrystal linkages .
Temporal Effects in Laboratory Settings
It is known that this compound is a viscous liquid at room temperature and has a boiling point of 119-120°C at 17 mmHg .
Metabolic Pathways
It has been suggested that this compound may be involved in the synthesis of new types of Schiff bases required in the synthesis of new series of copper (II) and zinc (II) complexes .
Transport and Distribution
It is known that this compound is slightly soluble in water, indicating that it may be transported and distributed in aqueous environments .
Preparation Methods
1,2-Benzenedithiol can be synthesized through several methods:
Synthetic Routes and Reaction Conditions
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Ortho-lithiation of benzenethiol: : This method involves the ortho-lithiation of benzenethiol using butyl lithium (BuLi) followed by sulfidation. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{SH} + 2 \text{BuLi} \rightarrow \text{C}_6\text{H}_4\text{SLi}_2 + 2 \text{BuH} ] [ \text{C}_6\text{H}_4\text{SLi}_2 + \text{S} \rightarrow \text{C}_6\text{H}_4(\text{SLi})_2 ] [ \text{C}_6\text{H}_4(\text{SLi})_2 + 2 \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{SH})_2 + 2 \text{LiCl} ]
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Diazotization of 2-aminobenzenethiol: : This historical method involves the diazotization of 2-aminobenzenethiol to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale ortho-lithiation of benzenethiol followed by sulfidation, as this method provides high yields and is scalable .
Chemical Reactions Analysis
1,2-Benzenedithiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
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Oxidation: : Oxidation of this compound primarily yields polymeric disulfides. The reaction can be represented as: [ 2 \text{C}_6\text{H}_4(\text{SH})_2 \rightarrow \text{C}_6\text{H}_4(\text{S})_2 + \text{H}_2\text{O} ]
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Coordination with metal dihalides and oxides: : this compound reacts with metal dihalides and oxides to form dithiolate complexes. For example: [ \text{C}_6\text{H}_4(\text{SH})_2 + \text{TiCl}_4 \rightarrow \text{Ti}(\text{C}_6\text{H}_4\text{S}_2)_2 + 2 \text{HCl} ]
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Condensation with ketones and aldehydes: : this compound condenses with ketones and aldehydes to form dithianes: [ \text{C}_6\text{H}_4(\text{SH})_2 + \text{RR’}\text{CO} \rightarrow \text{C}_6\text{H}_4(\text{S})_2\text{CRR’} + \text{H}_2\text{O} ]
Common Reagents and Conditions
Common reagents used in these reactions include butyl lithium, sulfur, hydrochloric acid, metal dihalides, and ketones or aldehydes. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include polymeric disulfides, dithiolate metal complexes, and dithianes .
Scientific Research Applications
1,2-Benzenedithiol has a wide range of scientific research applications:
Coordination Chemistry: It is used as a chelating agent to form stable complexes with various metal ions, which are studied for their electronic and catalytic properties.
Organic Synthesis: It serves as a building block for synthesizing various organosulfur compounds, including Schiff bases and metal complexes.
Material Science: This compound is used in the preparation of nanocrystal films and as a ligand in the synthesis of semiconducting nanocrystals.
Biological Studies: It is used in the synthesis of arsenic (III) complexes, which are studied for their cytotoxic properties against cancer cell lines.
Comparison with Similar Compounds
1,2-Benzenedithiol can be compared with other similar compounds, such as 1,2-ethanedithiol and 1,4-benzenedithiol:
1,2-Ethanedithiol: This compound has a similar structure but with an ethane backbone instead of a benzene ring.
1,4-Benzenedithiol: This compound has thiol groups at the para positions of the benzene ring.
The uniqueness of this compound lies in its ability to form stable chelating complexes with metal ions, making it a valuable compound in coordination chemistry and material science .
Properties
IUPAC Name |
benzene-1,2-dithiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNVQLOKVMWBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871274 | |
Record name | Benzene-1,2-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 28.5 deg C; [ChemIDplus] White solid with an unpleasant odor; mp = 21-25 deg C; [Alfa Aesar MSDS] | |
Record name | 1,2-Benzenedithiol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
17534-15-5, 626-04-0 | |
Record name | 1,2-Benzenedithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17534-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,3-dithiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedithiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017534155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene-1,2-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,2-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-BENZENEDITHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7M2QCZ9RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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